

# Application of IL-17 Pathway Inhibitors in Animal Models of Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells into the epidermis and dermis. The interleukin-17 (IL-17) signaling pathway, particularly the cytokine IL-17A, has been identified as a central driver of the pathogenesis of psoriasis.[1][2][3][4] Consequently, targeting the IL-17 pathway has become a highly effective therapeutic strategy for the treatment of moderate-to-severe psoriasis.[4][5][6] Animal models that recapitulate the key features of human psoriasis are indispensable tools for the preclinical evaluation of novel IL-17 inhibitors. The most widely used and well-characterized model is the imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice.[7][8][9] This document provides detailed application notes and protocols for the use of IL-17 pathway inhibitors in this model. While specific data for a compound designated "IL-17-IN-3" is not available in the reviewed literature, the following protocols and data are based on the extensive research conducted with well-characterized IL-17A antagonists, such as neutralizing antibodies.

## The Role of IL-17 in Psoriasis

The IL-23/Th17 axis plays a dominant role in the immunopathology of psoriasis.[2][4] Dendritic cells in the skin produce IL-23, which promotes the differentiation and activation of T helper 17 (Th17) cells, as well as other IL-17-producing cells like  $\gamma\delta$  T cells.[1][5][10] These cells release IL-17A and IL-17F, which act on keratinocytes to induce the production of pro-inflammatory



cytokines, chemokines (such as CXCL1, CXCL8, and CCL20), and antimicrobial peptides.[3] [11] This leads to the recruitment of neutrophils and other immune cells, creating a positive feedback loop that sustains chronic inflammation and results in the characteristic psoriatic plaques with epidermal hyperplasia (acanthosis), parakeratosis, and immune cell infiltrates.[2] [3][5]

## **Imiquimod-Induced Psoriasis Animal Model**

Topical application of imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, on mouse skin induces a robust inflammatory response that closely mimics the histopathological and immunological features of human psoriasis.[9] Key features of the IMQ-induced model include:

- Erythema, scaling, and skin thickening.
- Epidermal acanthosis and parakeratosis.
- Formation of neutrophilic microabscesses in the epidermis.
- Infiltration of T cells and dendritic cells.
- Upregulation of the IL-23/IL-17 axis.[12]

This model is highly dependent on the IL-23/IL-17 axis, as mice deficient in IL-23 or the IL-17 receptor are protected from developing the psoriasis-like phenotype.

### **Data Presentation**

Table 1: Typical Efficacy of an IL-17A Antagonist in the IMQ-Induced Psoriasis Model



| Parameter                                                    | Vehicle Control | IMQ + Isotype<br>Control | IMQ + Anti-IL-17A<br>Antibody |
|--------------------------------------------------------------|-----------------|--------------------------|-------------------------------|
| Psoriasis Area and<br>Severity Index (PASI)<br>Score (Day 7) | 0               | 8.5 ± 0.5                | 3.0 ± 0.7                     |
| Ear Thickness (mm)<br>(Day 7)                                | 0.20 ± 0.02     | 0.45 ± 0.05              | 0.25 ± 0.03                   |
| Spleen Weight (mg)<br>(Day 7)                                | 80 ± 10         | 200 ± 25                 | 120 ± 15                      |
| Epidermal Thickness<br>(μm) (Day 7)                          | 15 ± 3          | 100 ± 15                 | 30 ± 8                        |
| Skin IL-17A mRNA<br>(relative expression)<br>(Day 7)         | 1.0 ± 0.2       | 25.0 ± 5.0               | 5.0 ± 1.5                     |
| Skin IL-6 mRNA<br>(relative expression)<br>(Day 7)           | 1.0 ± 0.3       | 15.0 ± 3.0               | 4.0 ± 1.0                     |
| Skin TNF-α mRNA<br>(relative expression)<br>(Day 7)          | 1.0 ± 0.2       | 12.0 ± 2.5               | 3.0 ± 0.8                     |

Note: The data presented in this table are representative values compiled from multiple studies and are intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

## **Experimental Protocols**

# Protocol 1: Induction of Psoriasis-like Skin Inflammation with Imiquimod

#### Materials:

• 8-12 week old female BALB/c or C57BL/6 mice.



- Imiquimod 5% cream (e.g., Aldara™).
- Electric shaver or depilatory cream.
- · Calipers for measuring ear thickness.

#### Procedure:

- Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
- Shave the dorsal skin of the mice one day prior to the start of the experiment.
- On Day 0, and daily for 6 consecutive days, topically apply 62.5 mg of 5% imiquimod cream to the shaved dorsal skin.
- For ear measurements, apply 5 mg of imiquimod cream to one ear daily.
- Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness.
- Score the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI) as described in Table 2.
- Measure ear thickness daily using calipers.
- On Day 7, euthanize the mice and collect skin and spleen samples for further analysis.

Table 2: Modified PASI Scoring System for Mice

| Score | Erythema | Scaling  | Thickness |
|-------|----------|----------|-----------|
| 0     | None     | None     | None      |
| 1     | Slight   | Slight   | Slight    |
| 2     | Moderate | Moderate | Moderate  |
| 3     | Marked   | Marked   | Marked    |
| 4     | Severe   | Severe   | Severe    |



The total PASI score is the sum of the individual scores for erythema, scaling, and thickness.

## **Protocol 2: Administration of an IL-17A Antagonist**

#### Materials:

- Anti-mouse IL-17A neutralizing antibody.
- Isotype control antibody.
- Phosphate-buffered saline (PBS) or other suitable vehicle.

#### Procedure:

- Reconstitute the anti-IL-17A antibody and isotype control to the desired concentration in PBS.
- Starting on Day -1 or Day 0 of the imiquimod application, administer the anti-IL-17A antibody or isotype control to the mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A typical dose for a neutralizing antibody is in the range of 100-200 μg per mouse.[13]
- Continue antibody administration every other day or as recommended by the manufacturer until the end of the experiment.
- The vehicle control group should receive an equivalent volume of PBS.
- Proceed with the daily imiquimod application and scoring as described in Protocol 1.

## **Protocol 3: Histological and Molecular Analysis**

#### Materials:

- 10% neutral buffered formalin.
- Paraffin embedding reagents.
- Hematoxylin and eosin (H&E) stain.
- RNA extraction kit.



 qRT-PCR reagents and primers for target genes (e.g., IL-17A, IL-6, TNF-α, S100A8, S100A9).[14]

#### Procedure:

- Histology:
  - Fix skin samples in 10% neutral buffered formalin for 24 hours.
  - Process the samples for paraffin embedding.
  - Cut 5 μm sections and stain with H&E.
  - Examine the sections under a microscope to assess epidermal thickness, acanthosis, parakeratosis, and immune cell infiltration.
- Gene Expression Analysis:
  - Snap-freeze skin samples in liquid nitrogen and store at -80°C.
  - Extract total RNA from the skin samples using a suitable kit.
  - Synthesize cDNA from the RNA.
  - $\circ$  Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes. Normalize the expression to a housekeeping gene (e.g., GAPDH or  $\beta$ -actin).

## **Visualizations**





Click to download full resolution via product page

Caption: IL-17 signaling pathway in psoriasis.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

## Methodological & Application





- 1. IL-17 drives psoriatic inflammation via distinct, target cell-specific mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of IL-17 Cytokines in Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical and Molecular Effects of Interleukin-17 Pathway Blockade in Psoriasis JDDonline
  Journal of Drugs in Dermatology [jddonline.com]
- 5. youtube.com [youtube.com]
- 6. rupress.org [rupress.org]
- 7. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. pnas.org [pnas.org]
- 11. Clinical and Molecular Effects of Interleukin-17 Pathway Blockade in Psoriasis JDDonline Journal of Drugs in Dermatology [jddonline.com]
- 12. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 13. Interleukin-17A inhibits the expansion of IL-17A-producing T cells in mice through "short-loop" inhibition via IL-17 receptor PMC [pmc.ncbi.nlm.nih.gov]
- 14. IL-17A exacerbates psoriasis in a STAT3 overexpressing mouse model PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of IL-17 Pathway Inhibitors in Animal Models of Psoriasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611696#application-of-il-17-in-3-in-animal-models-of-psoriasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com